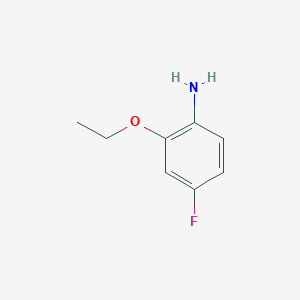

2-Ethoxy-4-fluoroaniline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-ethoxy-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNNOMZFRQSTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395700 | |

| Record name | 2-ethoxy-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178993-28-7 | |

| Record name | 2-ethoxy-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Ethoxy 4 Fluoroaniline and Its Derivatives

Established Synthetic Pathways and Mechanistic Insights

Traditional synthesis of 2-Ethoxy-4-fluoroaniline relies on well-understood, multi-step reaction sequences. These pathways often involve the strategic introduction of functional groups onto a pre-existing benzene (B151609) ring through classic aromatic chemistry.

Nucleophilic aromatic substitution (S_NAr) is a fundamental strategy for introducing nucleophiles, such as alkoxy groups, onto an aromatic ring. nih.govchadsprep.commasterorganicchemistry.com This reaction is contingent on the presence of strong electron-withdrawing groups (EWGs), typically nitro groups, positioned ortho or para to a suitable leaving group (often a halogen). nih.govmasterorganicchemistry.com The EWG activates the ring for attack by the nucleophile, proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov

In the context of this compound synthesis, a common pathway involves the reaction of a precursor like 2-chloro-4-fluoro-1-nitrobenzene with an ethoxide source, such as sodium ethoxide in ethanol (B145695). The nitro group at the 1-position strongly activates the ring, facilitating the displacement of the chloride at the 2-position by the ethoxide nucleophile. The fluorine at the 4-position is generally less reactive as a leaving group in S_NAr reactions compared to chlorine. masterorganicchemistry.com The resulting intermediate, 2-ethoxy-4-fluoro-1-nitrobenzene (B1590239), can then be converted to the target aniline (B41778) via reduction of the nitro group.

Table 1: Key Factors in Nucleophilic Aromatic Substitution (S_NAr)

| Factor | Description | Role in Synthesis |

|---|---|---|

| Electron-Withdrawing Group (EWG) | A group (e.g., -NO₂) that withdraws electron density from the aromatic ring. | Activates the ring for nucleophilic attack, stabilizing the Meisenheimer intermediate. masterorganicchemistry.com |

| Leaving Group | An atom or group (e.g., -Cl, -F) that is displaced by the nucleophile. | Its ability to depart influences reaction feasibility. Reactivity order is often F > Cl > Br > I. masterorganicchemistry.com |

| Nucleophile | An electron-rich species (e.g., CH₃CH₂O⁻) that attacks the aromatic ring. | Forms the new C-O bond, introducing the ethoxy group. |

| Solvent | The medium in which the reaction is conducted. | Can influence reaction rates and solubility of reactants. |

The reduction of a nitro group to an amine is a pivotal step in many aniline syntheses. This transformation can be achieved using various reductive methods, with catalytic hydrogenation being one of the most common and efficient.

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of nitroarenes. libretexts.org The process involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org For the synthesis of this compound, the precursor 2-ethoxy-4-fluoro-1-nitrobenzene is reduced.

Commonly employed catalysts include platinum, palladium, and nickel, often supported on carbon (e.g., Pt/C) to maximize surface area and activity. libretexts.orggoogle.com The reaction is typically carried out under pressure in a solvent like ethanol or methanol. orgsyn.orgmdpi.com The process involves the addition of two hydrogen atoms across the N=O bonds of the nitro group, ultimately yielding the primary amine and water. libretexts.org A key consideration in the hydrogenation of halogenated nitroaromatics is the prevention of hydrodehalogenation, a side reaction where the C-F bond is also cleaved. Catalyst choice and reaction conditions must be carefully optimized to ensure high selectivity for the reduction of the nitro group while preserving the fluorine substituent. google.com

Table 2: Typical Catalysts for Hydrogenation of Nitroarenes

| Catalyst | Support | Common Applications & Notes |

|---|---|---|

| Platinum (Pt) | Carbon (C) | Highly active catalyst for nitro group reduction. google.com |

| Palladium (Pd) | Carbon (C) | Widely used, effective catalyst. libretexts.org |

| Nickel (Ni) | Raney Ni, Carbon | Cost-effective alternative, often requires higher temperatures/pressures. mdpi.com |

| Rhodium (Rh) | - | Effective for hydrogenation, can also be used in homogeneous catalysis. google.comorgsyn.org |

The synthesis of halogenated anilines from polychlorinated nitroaromatic compounds presents the challenge of selective reduction. While the primary goal is the reduction of the nitro group, reductive dechlorination can occur as a competing side reaction. google.com However, this reactivity can also be harnessed in a targeted manner.

In a potential synthetic route to this compound, one could start with a precursor such as 2,5-dichloro-4-fluoronitrobenzene. A selective nucleophilic aromatic substitution could first be employed to replace one chlorine atom with an ethoxy group. Subsequently, a reduction step would be performed. In such cases, controlling the reaction conditions is paramount. For instance, processes have been developed for the catalytic hydrogenation of chlorinated nitro compounds where inhibitors like thiophene (B33073) are added to suppress the unwanted removal of chlorine atoms, thereby yielding the desired chlorinated aromatic amine with high selectivity. google.com This highlights that the reduction of a nitro group in a molecule containing multiple halogen substituents requires careful management of catalysts and additives to control which functional groups react.

Reductive Strategies Utilizing Halogenated and Nitro Precursors

Novel and Emerging Synthetic Approaches

While established pathways are reliable, they often involve multiple, discrete steps. Modern synthetic chemistry seeks more efficient, atom-economical, and environmentally benign methods.

A significant advancement in the synthesis of functionalized ortho-fluoroanilines is the development of domino reaction strategies. rsc.orgresearchgate.netresearchgate.net These approaches are particularly valuable as the selective synthesis of ortho-fluoroanilines can be challenging using traditional methods, which might involve transition-metal-catalyzed fluorination of pre-formed aniline derivatives. rsc.orgresearchgate.net

Recent research has demonstrated a novel, metal-free domino process that constructs the functionalized benzene ring and installs both the amine and fluorine groups in a single, efficient operation. rsc.orgresearchgate.net This strategy begins with readily available acyclic compounds and proceeds through a four-step domino sequence to generate a variety of functionalized ortho-fluoroanilines with yields up to 80%. rsc.org This method bypasses the selectivity issues often encountered in other synthetic routes and represents a more atom- and cost-efficient pathway. rsc.org Such emerging strategies hold considerable promise for streamlining the synthesis of complex intermediates like this compound and its derivatives. rsc.orgresearchgate.netresearchgate.net

Table 3: Comparison of Synthetic Approaches

| Feature | Established Pathways (S_NAr, Reduction) | Domino Reaction Strategy |

|---|---|---|

| Starting Materials | Substituted benzenes (e.g., halonitrobenzenes). | Readily available acyclic compounds. rsc.orgresearchgate.net |

| Number of Operations | Multiple, sequential steps (e.g., substitution then reduction). | Single operational sequence for ring formation and functionalization. rsc.org |

| Catalysts | Often requires metal catalysts for hydrogenation (e.g., Pt, Pd). google.com | Can be performed under metal-free conditions. rsc.org |

| Efficiency | Can have good yields but may be less atom-economical. | Highly atom- and cost-efficient. rsc.orgresearchgate.net |

| Selectivity | Regioselectivity is controlled by directing groups; side reactions like dehalogenation can be an issue. masterorganicchemistry.comgoogle.com | Bypasses selectivity issues associated with direct fluorination of anilines. rsc.org |

Microwave-Assisted Synthesis of Schiff Base Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and reducing by-product formation. researchgate.netijacskros.com This methodology is particularly effective for the synthesis of Schiff bases, which are formed through the condensation reaction between a primary amine and an aldehyde or ketone. researchgate.net

The general synthesis of Schiff bases from anilines involves the reaction of the amine with a carbonyl compound, often under solvent-free conditions or with a wetting agent like ethoxyethanol. ijacskros.com Microwave irradiation provides rapid and uniform heating of the reactants, significantly shortening reaction times from hours to mere minutes. researchgate.netijacskros.com For instance, various Schiff bases have been synthesized from substituted anilines and aldehydes under microwave irradiation at 300W, with reaction times ranging from 3 to 7 minutes. researchgate.net

While direct studies on this compound are not prevalent, research on structurally similar compounds like 4-fluoroaniline (B128567) demonstrates the feasibility and efficiency of this method. In one study, N-(methyl and methoxy)benzylidene-4-fluoroaniline derivatives were synthesized using a microwave method, showcasing its application for creating a library of related compounds. acgpubs.orgresearchgate.net The reaction involves mixing the substituted aniline with an appropriate aldehyde, sometimes with a catalytic amount of acid, and irradiating the mixture in a microwave oven. researchgate.net This approach is noted for its high efficiency, ease of use, and environmentally friendly profile due to reduced solvent usage and energy consumption. researchgate.net

Table 1: General Conditions for Microwave-Assisted Schiff Base Synthesis

| Parameter | Typical Conditions | Source(s) |

|---|---|---|

| Reactants | Substituted Aniline, Aldehyde/Ketone | researchgate.netacgpubs.org |

| Power | 300 W | researchgate.net |

| Time | 10 seconds - 7 minutes | researchgate.net |

| Solvent | Solvent-free or wetting agent (e.g., ethoxyethanol) | ijacskros.com |

Multistep Syntheses for Complex Derivatives

This compound serves as a crucial building block for constructing more complex molecular architectures, particularly heterocyclic systems with potential biological activity. Its substituted pattern influences the regioselectivity of subsequent reactions, making it a versatile starting material.

A common strategy involves using the aniline derivative as a scaffold to build fused ring systems. For example, a similar compound, 2-bromo-4-fluoroaniline, is used as a precursor for the synthesis of quinoline (B57606) derivatives. nih.gov The process begins with a condensation reaction, followed by a cyclization at high temperature to form the quinoline core, which is then further derivatized. nih.gov This highlights a potential pathway where this compound could be used to generate novel fluoro- and ethoxy-substituted quinolines.

Another significant application is in the synthesis of 4-anilinoquinazoline (B1210976) derivatives, which are known for their potential as kinase inhibitors in cancer therapy. ijcce.ac.ir In these syntheses, a substituted aniline is coupled with a quinazoline (B50416) core. ijcce.ac.ir A compound like this compound could be incorporated to create derivatives with specific substitution patterns, aiming to enhance biological efficacy or modify physicochemical properties. The synthesis of 2-Ethoxy-4-fluoro-5-nitroaniline from this compound via a controlled nitration reaction is a key intermediate step that enables further functionalization.

Derivatization Reactions and Functional Group Transformations

The reactivity of this compound is dominated by the nucleophilic amino group and the activated aromatic ring, allowing for a wide range of derivatization reactions.

Amination and Acylation Reactions

The primary amine group of this compound is readily functionalized through various amination and acylation reactions.

Reductive Amination: This one-pot reaction is a highly efficient method for N-alkylation. nih.govzju.edu.cn It involves the reaction of the aniline with an aldehyde or ketone to form an intermediate imine (Schiff base), which is then reduced in situ to the corresponding secondary or tertiary amine. nih.gov Common reducing agents include sodium borohydride (B1222165) or sodium triacetoxyborohydride. nih.govzju.edu.cn This method allows for the introduction of a wide variety of alkyl or arylmethyl groups onto the nitrogen atom.

Acylation: The amino group can be easily acylated to form amides using acylating agents such as acid chlorides or anhydrides. This reaction is fundamental in organic synthesis for protecting the amine group or for building more complex structures. For instance, studies on 4-[18F]fluoroaniline have shown its reaction with an acid chloride to form an amide, although the reactivity can sometimes be poor compared to aliphatic amines. rsc.org

Table 2: Examples of Amination and Acylation Reactions

| Reaction Type | Reagents | Product Type | Source(s) |

|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | N-Alkylated Aniline | nih.govzju.edu.cn |

Coupling and Condensation Reactions

Condensation and coupling reactions are pivotal in utilizing this compound to synthesize larger, more complex molecules, including Schiff bases and biaryl compounds.

Condensation Reactions: As discussed previously, the most common condensation reaction for primary anilines is the formation of Schiff bases (imines) with carbonyl compounds. researchgate.net This reaction is typically reversible and catalyzed by either acid or base. The resulting imine functionality is itself a versatile intermediate for further transformations.

Coupling Reactions: this compound can be a partner in various cross-coupling reactions, often after conversion to a more reactive derivative. For instance, anilines can be diazotized using sodium nitrite (B80452) and an acid to form a diazonium salt. scispace.com These salts are highly versatile intermediates that can undergo a range of coupling reactions (e.g., with phenols, anilines, or active methylene (B1212753) compounds) to form azo dyes and other complex structures. scispace.com Furthermore, if a halogen is present on the ring (e.g., 4-Bromo-2-ethoxy-5-fluoroaniline), the compound can participate in transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction to form biaryl structures, which are significant scaffolds in medicinal chemistry. smolecule.com

Halogenation and Other Substitutions on the Aromatic Ring

The existing substituents on the this compound ring—the electron-donating ethoxy group (-OEt) and the weakly electron-withdrawing fluoro group (-F)—direct the position of further electrophilic aromatic substitutions. The powerful ortho-, para-directing effect of the ethoxy group and the ortho-, para-directing effect of the fluorine atom influence the regiochemical outcome of reactions like halogenation.

Halogenation: This is a classic electrophilic aromatic substitution where a hydrogen atom on the aromatic ring is replaced by a halogen (e.g., chlorine, bromine). purechemistry.orglibretexts.org The reaction typically requires a Lewis acid catalyst, such as FeCl₃ or AlBr₃, to activate the halogen. libretexts.org For an aniline derivative, the strong activating and directing effect of the amino group (or its acylated form) would also play a crucial role. In the case of this compound, the positions ortho and para to the strongly activating ethoxy group (C5 and C3) and ortho to the less influential fluorine (C3 and C5) are the most likely sites for substitution. Selective bromination of related ethoxy-substituted anilines has been achieved using reagents like N-bromoacetamide in solvents such as dimethylformamide. smolecule.com

Nitration: As seen in the synthesis of 2-Ethoxy-4-fluoro-5-nitroaniline, the aromatic ring can be nitrated using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The regioselectivity is governed by the directing effects of the existing substituents, leading to substitution at the C5 position.

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Ethoxy-4-fluoroaniline, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional studies, provide a complete picture of the atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the unambiguous assignment of the ethoxy, amino, and aromatic protons.

The ethoxy group gives rise to two characteristic signals: a triplet around 1.4 ppm for the methyl (-CH₃) protons, coupled to the adjacent methylene (B1212753) protons, and a quartet around 4.0 ppm for the methylene (-OCH₂-) protons, which are in turn coupled to the methyl protons. The amino (-NH₂) protons typically appear as a broad singlet in the 3.5-4.0 ppm range.

The aromatic region (6.5-7.0 ppm) displays a more complex pattern due to the three non-equivalent protons on the benzene (B151609) ring and their coupling interactions with each other and with the fluorine atom at the C-4 position.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethoxy -CH₃ | ~1.4 | Triplet (t) | ~7.0 |

| Amino -NH₂ | ~3.7 | Broad Singlet (br s) | - |

| Ethoxy -OCH₂- | ~4.0 | Quartet (q) | ~7.0 |

| Aromatic H-5 | ~6.6 | Doublet of Doublets (dd) | J(H-H) ≈ 8.5, J(H-F) ≈ 8.5 |

| Aromatic H-3 | ~6.7 | Doublet of Doublets (dd) | J(H-H) ≈ 3.0, J(H-F) ≈ 10.0 |

Note: Predicted values are based on standard functional group ranges and analysis of similar substituted aniline (B41778) compounds.

The carbons of the ethoxy group appear in the upfield region of the spectrum. The aromatic carbon signals are observed between 110 and 160 ppm. The carbon atom bonded to the highly electronegative fluorine (C-4) exhibits a large one-bond carbon-fluorine coupling (¹JCF) and appears as a doublet. udel.edu The other aromatic carbons also show smaller couplings to the fluorine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethoxy -CH₃ | ~15 |

| Ethoxy -OCH₂- | ~64 |

| Aromatic C-3 | ~103 (doublet, ²JCF) |

| Aromatic C-5 | ~110 (doublet, ²JCF) |

| Aromatic C-6 | ~118 (doublet, ³JCF) |

| Aromatic C-1 | ~135 (doublet, ³JCF) |

| Aromatic C-2 | ~148 |

Note: Predicted values are based on standard functional group ranges and analysis of similar substituted aniline compounds. JCF refers to the carbon-fluorine coupling constant.

Two-dimensional (2D) NMR experiments, such as COSY and HSQC, are powerful tools for confirming the structural assignments made from 1D NMR data. researchgate.netharvard.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. sdsu.edu For this compound, COSY would show correlations between the ethoxy -CH₂- and -CH₃ protons, as well as between adjacent aromatic protons (H-5 with H-6, and H-5 with H-3), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. sdsu.edunih.gov HSQC is crucial for definitively assigning the carbon signals based on the proton assignments. For instance, it would show a cross-peak between the proton signal at ~4.0 ppm and the carbon signal at ~64 ppm, confirming the identity of the -OCH₂- group.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.govupi.edu

The FT-IR spectrum of this compound displays a series of characteristic absorption bands that correspond to the specific vibrational modes of its functional groups. researchgate.net The analysis of these bands confirms the presence of the amine, ethoxy, and fluoro-substituted aromatic moieties.

Key vibrational frequencies include the N-H stretching of the primary amine, the aliphatic and aromatic C-H stretches, the aromatic C=C stretching, and the strong, characteristic stretches for the C-O (ether) and C-F bonds. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of peaks, including C-H out-of-plane bending modes that are indicative of the 1,2,4-trisubstitution pattern on the benzene ring. instanano.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3400 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium |

| C=C Stretch (Aromatic Ring) | 1500 - 1620 | Medium-Strong |

| N-H Bend | 1590 - 1650 | Medium |

| C-O Stretch (Aryl Ether) | 1210 - 1260 | Strong |

| C-F Stretch | 1100 - 1300 | Strong |

Note: Expected frequencies are based on established correlation tables for vibrational spectroscopy.

X-ray Crystallography and Crystal Structure Analysis

Analysis of the crystalline state provides definitive information on the three-dimensional arrangement of molecules. This requires growing a suitable single crystal of the compound for analysis. rsc.orgub.educreative-biostructure.com

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement within a crystal. unica.ituhu-ciqso.es While no published crystal structure exists for this compound, a successful analysis would yield key crystallographic parameters, including the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This data provides the foundation for all further structural analysis.

The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by various non-covalent intermolecular interactions. For this compound, the key interactions expected to direct the crystal packing would be:

N-H···N/O/F Hydrogen Bonds: The amino group is a classic hydrogen bond donor, and it would likely form hydrogen bonds with the nitrogen, oxygen, or fluorine atoms of neighboring molecules.

C-H···F and C-H···O Interactions: Weaker C-H hydrogen bonds involving the fluorine and oxygen atoms are also highly probable and play a significant role in the packing of fluorinated organic molecules. 210.212.36

π–π Stacking: The aromatic rings could stack on top of each other, an interaction that is common in planar aromatic systems.

These interactions combine to form a stable, three-dimensional supramolecular architecture.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.combiointerfaceresearch.comnih.govmdpi.com The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights close intermolecular contacts as red spots.

Table 4. List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| Hydrogen Cyanide |

Computational and Theoretical Investigations

Quantum Chemical Calculation Methodologies

The foundation of computational studies on 2-Ethoxy-4-fluoroaniline lies in quantum chemical calculation methodologies. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule. The choice of method is a critical balance between computational cost and desired accuracy.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.net It has proven to be an excellent and widely used method for the geometry optimization and property calculation of molecules, including aniline (B41778) derivatives. scispace.com DFT calculations, for instance using the B3LYP functional, are frequently employed to determine optimized geometries, vibrational frequencies, and electronic properties. scispace.com For a molecule like this compound, DFT would be used to predict its most stable three-dimensional conformation and to analyze properties arising from hyperconjugative interactions and charge delocalization. researchgate.net

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method. It provides a starting point for more sophisticated and accurate computational techniques. In HF theory, the complex many-electron problem is simplified by approximating that each electron moves in the average field of all other electrons. While it neglects some electron correlation, it is often used for initial geometry optimizations and to compute properties like vibrational wavenumbers. researchgate.net For this compound, HF calculations would provide a baseline understanding of its electronic structure and molecular orbitals.

The accuracy of any quantum chemical calculation, whether DFT or HF, is highly dependent on the chosen basis set. reddit.com A basis set is a set of mathematical functions used to build the molecular orbitals. Common choices include Pople's basis sets (e.g., 6-31G*, 6-311+G(2d,p)), Dunning's correlation-consistent basis sets (e.g., cc-pVDZ), and Ahlrichs's basis sets (e.g., def2-TZVP). rowansci.com

The selection of a basis set is a trade-off between accuracy and computational expense. arxiv.org Larger basis sets with more functions provide greater flexibility and yield more accurate results but require significantly more computational resources. arxiv.org For a molecule like this compound, a typical strategy might involve an initial geometry optimization with a smaller, computationally efficient basis set, followed by more precise energy and property calculations using a larger, more robust basis set. reddit.com The inclusion of polarization functions (e.g., the 'd' in 6-31G(d)) and diffuse functions (e.g., the '+' in 6-31+G*) is often crucial for accurately describing the electronic distribution, especially in molecules with heteroatoms and potential for hydrogen bonding. rowansci.com

Table 1: Illustrative Example of Basis Sets for Computational Studies This table provides examples of commonly used basis sets and their typical applications.

| Basis Set Name | Type | Description | Typical Application |

|---|---|---|---|

| STO-3G | Minimal | Each atomic orbital is represented by 3 Gaussian functions. | Initial, low-cost calculations. |

| 6-31G(d) | Split-Valence, Polarized | Valence orbitals are split; includes polarization functions on heavy atoms. | Geometry optimizations and frequency calculations for organic molecules. rowansci.com |

| 6-311++G(d,p) | Triple-Split Valence, Polarized, Diffuse | Provides more flexibility for valence electrons; adds polarization to hydrogen and diffuse functions to all atoms. | High-accuracy single-point energy calculations, studies of anions and weak interactions. researchgate.net |

| cc-pVTZ | Correlation-Consistent | Designed to systematically converge towards the complete basis set limit. | High-accuracy calculations where electron correlation is critical. |

| def2-TZVP | Split-Valence, Polarized | A triple-zeta valence polarized basis set from the Ahlrichs family. rowansci.com | A good balance of accuracy and cost for a wide range of applications. |

Electronic Structure and Reactivity Descriptors

Once the molecular geometry is optimized, computational methods can be used to calculate a variety of descriptors that explain the molecule's electronic structure and predict its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful model for approximating and understanding chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity and ionization potential. youtube.comchemrxiv.org Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, with its energy level relating to the molecule's electrophilicity and electron affinity. youtube.comchemrxiv.org

Table 2: Illustrative Data from a Frontier Molecular Orbital Analysis This table shows representative data that would be generated from an FMO analysis of a molecule like this compound.

| Parameter | Energy (eV) | Interpretation |

|---|---|---|

| E(HOMO) | -5.85 | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| E(LUMO) | -0.63 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.22 | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. researchgate.net |

| Ionization Potential (I) | 5.85 | Estimated energy required to remove an electron (I ≈ -E(HOMO)). |

| Electron Affinity (A) | 0.63 | Estimated energy released when an electron is added (A ≈ -E(LUMO)). |

| Chemical Hardness (η) | 2.61 | Resistance to change in electron distribution (η = (I-A)/2). researchgate.net |

| Electrophilicity Index (ω) | 2.34 | A measure of the molecule's ability to act as an electrophile (ω = μ²/2η). researchgate.net |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a calculation into a more intuitive, localized picture of chemical bonds and lone pairs, closely resembling a classical Lewis structure. uni-muenchen.dewikipedia.org This method provides a detailed analysis of the electron density distribution within the molecule. wikipedia.org

Table 3: Illustrative Donor-Acceptor Interactions from an NBO Analysis This table presents a hypothetical example of NBO analysis output, showing stabilizing interactions within a molecule like this compound.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π*(C-C) | 45.8 | Lone pair donation from nitrogen into the aromatic ring. |

| LP(2) O | π*(C-C) | 21.3 | Lone pair donation from the ethoxy oxygen into the aromatic ring. |

| σ(C-H) | σ*(C-N) | 2.5 | Hyperconjugation from a C-H bond to an adjacent C-N antibond. |

| σ(C-C) | σ*(C-F) | 1.8 | Hyperconjugation within the aromatic ring. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the electron density distribution around a molecule. chemrxiv.org It is instrumental in predicting the reactivity of a compound towards electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP map is typically colored to indicate different regions of electrostatic potential; red and yellow areas signify electron-rich regions (negative potential) susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential) prone to nucleophilic attack. chemrxiv.org

For this compound, the MEP map would be expected to show the most negative potential localized around the highly electronegative fluorine and nitrogen atoms, making these the primary sites for electrophilic interaction. The ethoxy group's oxygen atom would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the amine group and the aromatic ring would display positive potential, indicating them as sites for nucleophilic interaction. jmaterenvironsci.com This charge distribution is fundamental to understanding the molecule's hydrogen bonding capabilities and its interactions with biological receptors. researchgate.net

Global and Local Reactivity Indices

Conceptual DFT provides a set of descriptors that quantify the global and local reactivity of a molecule. chemrxiv.orgnih.gov These indices are derived from the way the energy of the system changes with the number of electrons. chemrxiv.org

Global Reactivity Descriptors: These indices describe the reactivity of the molecule as a whole. Key global descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.gov

Nucleophilicity Index (N): Measures the electron-donating ability of a molecule. nih.gov

The reactivity of substituted anilines is influenced by the electronic nature of their substituents. For this compound, the electron-donating ethoxy group and the electron-withdrawing fluorine atom create a nuanced reactivity profile. The nucleophilicity index for a related compound, p-fluoroaniline (N = 4.198 eV), is higher than that of p-chloroaniline (N = 3.6539 eV), suggesting that p-fluoroaniline has a greater reactivity towards electrophiles. jmaterenvironsci.com This implies that this compound would also be a potent nucleophile.

Local Reactivity Descriptors: Local indices, such as the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nanobioletters.com These functions help pinpoint specific atoms or regions where a chemical reaction is most likely to occur, complementing the information provided by MEP maps.

A summary of key conceptual DFT reactivity indices is presented in the table below.

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Resistance to charge transfer |

| Electrophilicity (ω) | ω = μ2 / 2η | Ability to act as an electrophile |

| Nucleophilicity (N) | N = EHOMO(Nu) - EHOMO(TCE) | Ability to act as a nucleophile |

| Fukui Function (f(r)) | f(r) = [∂ρ(r)/∂N]v(r) | Local reactivity of a site |

Note: EHOMO is the energy of the Highest Occupied Molecular Orbital, and ELUMO is the energy of the Lowest Unoccupied Molecular Orbital. The nucleophilicity index (N) is often defined relative to a standard reference molecule like tetracyanoethylene (B109619) (TCE).

Spectroscopic Property Simulation

Computational methods are extensively used to simulate and interpret various types of molecular spectra.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations, typically performed using DFT methods, are essential for assigning the vibrational modes observed in experimental Infrared (IR) and Raman spectra. The calculations provide the frequencies and intensities of the normal modes of vibration. For molecules like this compound, this allows for the unambiguous assignment of characteristic vibrational bands, such as the N-H stretching of the amine group, C-F stretching, C-O stretching of the ethoxy group, and various aromatic ring vibrations. Excellent agreement between calculated and experimental spectra provides confidence in the structural and electronic analysis of the molecule. mdpi.com

Electronic Absorption Spectra Prediction using TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. sid.irrsc.org This technique calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. sid.irscispace.com For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and help identify the nature of the electronic transitions, such as π → π* and n → π* transitions involving the aromatic system and the lone pairs on the nitrogen and oxygen atoms. ekb.eg

NMR Chemical Shift Predictions (e.g., GIAO Method)

Predicting NMR chemical shifts is a critical step for structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable ab initio technique for calculating NMR shielding tensors, from which chemical shifts are derived. liverpool.ac.uk For this compound, GIAO calculations can predict the 1H, 13C, and 19F chemical shifts. The predicted values are highly sensitive to the electronic environment of each nucleus, which is influenced by the ethoxy and fluoro substituents. For instance, studies on fluorine-substituted aniline derivatives have shown that the 19F chemical shift is highly dependent on the pH, making these compounds useful as 19F NMR pH indicators. nih.gov

Intermolecular Interaction Energetics and Non-Covalent Interactions

Non-covalent interactions are crucial forces that govern the physical properties, crystal packing, and biological activity of molecules. nih.govresearchgate.net These interactions, though weaker than covalent bonds, include hydrogen bonds, van der Waals forces, and π-π stacking interactions. gatech.edunih.gov

For this compound, several types of non-covalent interactions are significant:

Hydrogen Bonding: The amine (-NH2) group can act as a hydrogen bond donor, while the electronegative nitrogen, oxygen, and fluorine atoms can act as hydrogen bond acceptors. These interactions are fundamental to the molecule's structure in the solid state and its interactions in a biological context.

π-π Stacking: The aromatic ring can engage in stacking interactions with other aromatic systems.

Understanding the energetics of these interactions is key to predicting the crystal structure, solubility, and binding affinity of this compound to target proteins. Computational methods can quantify the strength of these interactions, providing insight into the molecule's supramolecular chemistry. researchgate.net

Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Pathways

The aniline (B41778) moiety, strongly activated by both the amino and ethoxy groups, is expected to readily undergo electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, and sulfonation. The directing effects of the substituents would channel incoming electrophiles primarily to the positions ortho and para to the strongly activating amino and ethoxy groups. Given the substitution pattern, the primary sites for electrophilic attack would be positions 3 and 5.

Expected Regioselectivity in Electrophilic Aromatic Substitution:

| Reagent/Reaction | Expected Major Product(s) |

| Br₂/FeBr₃ (Bromination) | 3-Bromo-2-ethoxy-4-fluoroaniline and/or 5-Bromo-2-ethoxy-4-fluoroaniline |

| HNO₃/H₂SO₄ (Nitration) | 3-Nitro-2-ethoxy-4-fluoroaniline and/or 5-Nitro-2-ethoxy-4-fluoroaniline |

| SO₃/H₂SO₄ (Sulfonation) | 2-Ethoxy-4-fluoroaniline-3-sulfonic acid and/or this compound-5-sulfonic acid |

Note: This table is predictive and not based on published experimental data for this compound.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAᵣ) on the ring of this compound is unlikely under standard conditions. The presence of strong electron-donating groups (amino and ethoxy) increases the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. For SNAᵣ to occur, the ring typically needs to be activated by potent electron-withdrawing groups, which are absent in this molecule.

Oxidation-Reduction Reactions

The aniline functional group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) could potentially oxidize the amino group, leading to the formation of nitroso, nitro, or even polymeric aniline black-type materials. The ethoxy group is generally stable to oxidation under these conditions.

For reduction, the aromatic ring itself is quite stable. However, if a nitro group were introduced onto the ring via nitration, it could be readily reduced to an amino group using standard methods like catalytic hydrogenation (e.g., H₂, Pd/C).

Kinetic and Mechanistic Studies (e.g., Hammett Equation, Brönsted Relation)

Specific kinetic and mechanistic studies for reactions involving this compound are not available in the reviewed literature. However, the principles of physical organic chemistry can be applied to predict its reactivity.

The Hammett equation (log(k/k₀) = σρ) relates the reaction rates of substituted aromatic compounds. For this compound, the electronic effects of the substituents can be estimated using their respective Hammett constants (σ).

Hammett Substituent Constants:

| Substituent | Position | σ_meta (σ_m) | σ_para (σ_p) |

| -F | meta | 0.34 | 0.06 |

| -OCH₂CH₃ | meta | 0.12 | -0.24 |

| -NH₂ | meta | -0.16 | -0.66 |

The Brönsted relation correlates the rate of a reaction with the acidity or basicity of the catalyst. In reactions where the amino group of this compound acts as a nucleophile or a base, its reactivity would be influenced by its pKa. The presence of the electron-withdrawing fluorine atom would be expected to decrease the basicity of the aniline nitrogen compared to a non-fluorinated analogue.

Influence of Fluorine and Ethoxy Substituents on Aromatic Reactivity

The fluorine and ethoxy substituents exert opposing electronic effects on the aromatic ring of the aniline molecule.

Ethoxy Group (-OCH₂CH₃): Located at position 2, the ethoxy group is a strong activating group. Through resonance, its lone pair of electrons on the oxygen atom delocalizes into the benzene (B151609) ring, increasing the electron density, particularly at the ortho and para positions. This effect strongly promotes electrophilic aromatic substitution.

The combined influence of these groups, along with the powerful activating effect of the amino group, results in a highly reactive aromatic system towards electrophiles, with the regioselectivity being a complex interplay of their individual directing effects.

Applications in Advanced Materials and Medicinal Chemistry

Pharmaceutical and Agrochemical Intermediates

As a key intermediate, 2-Ethoxy-4-fluoroaniline serves as a foundational component for constructing more complex molecular architectures. Its utility spans the synthesis of active pharmaceutical ingredients (APIs), bioactive compounds, and various agrochemicals.

The molecular scaffold of this compound is incorporated into the synthesis of various APIs and other biologically active molecules. It is classified as a "Protein Degrader Building Block," indicating its role in the development of advanced therapeutics such as proteolysis-targeting chimeras (PROTACs), which are designed to selectively eliminate disease-causing proteins. calpaclab.com The strategic placement of the ethoxy and fluoro groups allows for precise modifications that can influence the efficacy and pharmacokinetic properties of the final drug product.

The synthesis of complex APIs often involves multi-step processes where intermediates like this compound are crucial for introducing specific functionalities. pharmanoble.com For instance, ethoxy-aniline structures are found in various modern pharmaceuticals, and this compound provides a direct route to incorporating a fluorinated variant of this motif.

Table 1: Profile of this compound as a Chemical Intermediate

| Property | Value |

|---|---|

| CAS Number | 850568-36-4 (for HCl salt) |

| Molecular Formula | C₈H₁₀FNO |

| Product Family | Protein Degrader Building Blocks calpaclab.com |

| Primary Use | Intermediate in organic synthesis mallakchemicals.com |

Fluoroquinolones are a major class of broad-spectrum synthetic antibiotics. The core structure of these drugs is the 4-quinolone ring system, which is typically synthesized through the cyclization of a substituted aniline (B41778) derivative. nih.gov The general synthetic pathway, known as the Gould-Jacobs reaction, involves reacting an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to form the quinolone ring. quimicaorganica.org

Substituted anilines, particularly those containing fluorine, are critical starting materials for many potent fluoroquinolones. For example, 3-chloro-4-fluoroaniline (B193440) is a common precursor in established synthetic routes. quimicaorganica.org this compound is a suitable substrate for similar synthetic strategies, where its structure would be integrated into the final fluoroquinolone molecule. The fluorine at the 4-position of the aniline becomes the crucial C-6 fluorine in the quinolone core, a feature known to be essential for antibacterial activity. The ethoxy group at the 2-position would become a substituent at the C-8 position of the quinolone, allowing for the synthesis of novel analogues with potentially modified activity, selectivity, or safety profiles.

In the field of agrochemicals, fluorinated anilines are recognized as important intermediates for herbicides. Structurally related compounds, such as 4-fluoro-2-chloroaniline, have been identified as key precursors in the synthesis of herbicidal agents. guidechem.com This highlights the utility of the 4-fluoroaniline (B128567) scaffold with a substituent at the 2-position for creating active agrochemical compounds. This compound can be used to develop new herbicidal molecules where the ethoxy group can modulate the compound's uptake, transport, and mode of action within the target plant species.

Azo dyes are the largest class of synthetic colorants, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). The synthesis of these dyes typically involves the diazotization of an aromatic amine (the diazo component), followed by its reaction with a coupling component. plantarchives.org

This compound can serve as the diazo component. Through reaction with nitrous acid, it forms a highly reactive diazonium salt. This salt is then coupled with various aromatic compounds, such as phenols or anilides, to form a diverse range of azo dyes. The incorporation of fluorine into the dye's structure is known to enhance properties like light fastness and thermal stability, resulting in more durable and vibrant colors. google.com A patent on fluorinated azo dyes demonstrates that diazotized fluoroanilines are reacted with acetoacetanilide (B1666496) derivatives to produce pigments with superior light fastness. google.com

Table 2: Potential Azo Dyes from this compound

| Diazo Component | Coupling Component | Resulting Dye Structure | Potential Properties |

|---|---|---|---|

| Diazotized this compound | Acetoacetanilide | (E)-N-phenyl-2-((2-ethoxy-4-fluorophenyl)diazenyl)-3-oxobutanamide | Enhanced light fastness google.com |

Targeted Therapeutic Development

The specific substitution pattern of this compound makes it particularly suitable for the synthesis of molecules aimed at specific biological targets, a cornerstone of modern drug discovery.

Many modern anticancer drugs are kinase inhibitors, which block enzymes that promote cell growth. A close structural analogue of this compound, 4-fluoro-2-methoxyaniline, is a key building block in the synthesis of Osimertinib, a potent kinase inhibitor used to treat non-small cell lung cancer. The synthesis demonstrates the importance of the 4-fluoro-2-alkoxyaniline scaffold for creating targeted cancer therapies.

By analogy, this compound is a valuable precursor for developing novel kinase inhibitors. usf.edu The ethoxy group, being slightly larger and more lipophilic than a methoxy (B1213986) group, can be used to fine-tune the drug's binding affinity, selectivity, and pharmacokinetic profile. Furthermore, its role as a "Protein Degrader Building Block" directly links it to the development of next-generation cancer therapies that target and destroy specific oncoproteins. calpaclab.com Quinoline-based derivatives, which can be synthesized from anilines, have also been investigated for their anticancer activity, further broadening the potential applications of this intermediate in oncology research. mdpi.com

Design of Enzyme Inhibitors (e.g., Carbonic Anhydrase I and II)

The strategic incorporation of fluorine into drug candidates can significantly enhance their biological activity, metabolic stability, and binding affinity to target enzymes. Fluorinated compounds are of great interest in the design of enzyme inhibitors. Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications.

Development of Antiviral Agents

The search for novel antiviral agents is a critical area of medicinal chemistry. Substituted anilines are versatile scaffolds that have been incorporated into a wide array of compounds with demonstrated antiviral activity. The introduction of fluorine and ethoxy groups can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to enhanced antiviral efficacy.

Although there is no specific antiviral research focused on this compound reported in the accessible scientific literature, the general class of substituted anilines has been investigated for the development of inhibitors against various viruses. For instance, screening of 4-anilinoquinoline and 4-anilinoquinazoline (B1210976) derivatives has led to the identification of potent inhibitors of the dengue virus. nih.gov This highlights the potential of the aniline scaffold in antiviral drug discovery. The synthesis and screening of derivatives of this compound could therefore be a viable strategy in the search for new antiviral therapies.

Polymer Chemistry

Polyaniline and its derivatives are a class of conducting polymers that have garnered significant interest due to their unique electrical, optical, and electrochemical properties. The introduction of substituents onto the aniline monomer unit can be used to tune these properties for specific applications.

Synthesis of Fluorine-Substituted Polyaniline

The synthesis of fluorine-substituted polyanilines has been explored as a means to modify the properties of the resulting polymer. metu.edu.tr Generally, these polymers can be synthesized through the chemical or electrochemical oxidation of the corresponding fluoroaniline (B8554772) monomer. While the specific synthesis of poly(this compound) is not detailed in available research, the methods used for other fluorine-substituted anilines could likely be adapted. These methods typically involve the polymerization of the monomer in an acidic medium using an oxidizing agent such as ammonium (B1175870) peroxydisulfate. metu.edu.tr

Characterization of Polymer Morphology and Electrochemical Properties

The morphology and electrochemical properties of polyaniline are highly dependent on the nature and position of substituents on the aromatic ring. Fluorine substitution, for example, can influence the polymer's conductivity, thermal stability, and redox behavior. The characterization of such polymers typically involves techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, scanning electron microscopy (SEM) for morphological analysis, and cyclic voltammetry to study the electrochemical properties. metu.edu.tr It is anticipated that a polymer derived from this compound would exhibit properties influenced by both the electron-withdrawing fluorine atom and the electron-donating ethoxy group.

Homogeneous Catalysis Ligands

In the field of homogeneous catalysis, ligands play a crucial role in controlling the activity and selectivity of metal catalysts. Substituted anilines and their derivatives have been evaluated for their potential as ligands in various catalytic reactions. wikipedia.org The nitrogen atom of the aniline can coordinate to a metal center, and the substituents on the aromatic ring can be used to fine-tune the electronic and steric properties of the resulting catalyst.

While there is no specific literature describing the use of this compound as a ligand in homogeneous catalysis, the broader class of functionalized anilines is an area of active research. The development of new ligands is essential for advancing catalytic processes, and the unique electronic profile of this compound could make it a candidate for exploration in this field. Further research would be required to synthesize metal complexes of this compound and evaluate their catalytic performance in various chemical transformations.

Environmental and Biological Transformations

Biodegradation Pathways and Biotransformation Products

The breakdown of fluoroaromatic compounds in the environment is largely dependent on microbial activity. The stability of the carbon-fluorine bond presents a significant challenge to microbial degradation, but various pathways have been identified for related compounds. researchgate.net

Microbial degradation of fluoroanilines can occur under both aerobic and anaerobic conditions, though aerobic pathways are more extensively studied. The initial step often involves oxygenase enzymes, such as monooxygenases or dioxygenases, which hydroxylate the aromatic ring. researchgate.netnih.gov This hydroxylation can lead to defluorination, either directly or by creating an unstable intermediate that spontaneously releases a fluoride (B91410) ion. researchgate.net For instance, one bacterial strain has been shown to mineralize 3-fluoroaniline (B1664137) through a metabolic pathway initiated by a monooxygenase that catalyzes an initial defluorination step. researchgate.net

Studies on 4-fluoroaniline (B128567) (4-FA), 2,4-difluoroaniline (B146603) (2,4-DFA), and 2,3,4-trifluoroaniline (B1293922) (2,3,4-TFA) have shown that mixed bacterial cultures can completely degrade these compounds. nih.gov However, the time required for microbial populations to acclimate and the rate of degradation are significantly influenced by the degree of fluorination. As the number of fluorine substituents increases, the acclimation time required for degradation lengthens, and the maximum specific degradation rate decreases. nih.gov This suggests that increased fluorination enhances the compound's recalcitrance. Enzyme assays in these studies indicated the expression of meta-cleavage pathways during the degradation process. nih.gov

Table 1: Impact of Fluorine Substitution on Aerobic Biodegradation by Mixed Bacterial Cultures

| Compound | Enrichment Time (days) | Max. Specific Degradation Rate (mg FA / g VSS h) |

| 4-Fluoroaniline (4-FA) | 26 | 22.48 ± 0.55 |

| 2,4-Difluoroaniline (2,4-DFA) | 51 | 15.27 ± 2.04 |

| 2,3,4-Trifluoroaniline (2,3,4-TFA) | 165 | 8.84 ± 0.93 |

| Data sourced from studies on aerobic degradation of fluoroanilines. nih.gov |

Under anaerobic conditions, the degradation of fluoroaromatics is less common. For example, while some fluorobenzoates can be degraded under denitrifying conditions, fluorophenols have been observed to be recalcitrant for over a year under various anaerobic conditions. nih.gov

Azo dyes, characterized by one or more nitrogen-nitrogen double bonds (-N=N-), are a major class of synthetic colorants. A primary transformation pathway for these dyes involves the reductive cleavage of the azo bond, which results in the formation of corresponding aromatic amines. nih.govcore.ac.uk This biotransformation is a significant concern, as many aromatic amines are known or suspected carcinogens. nih.govopenagrar.de

This cleavage is not spontaneous and is catalyzed by enzymes called azoreductases, which are produced by various microorganisms, including bacteria found in the human intestine and on the skin. nih.govopenagrar.de The reaction is a reduction process where electrons are transferred to the azo dye, breaking the bond and forming two separate amine compounds. core.ac.uk Therefore, if 2-Ethoxy-4-fluoroaniline were used as a precursor in the synthesis of an azo dye, it is expected that microbial activity in the liver, gut, or on the skin could metabolize the dye and release this compound as a biotransformation product. nih.gov

Mammalian Metabolism Studies (Insights from related fluoroanilines)

Studies in male Sprague-Dawley rats have shown that 4-fluoroaniline undergoes several key Phase I metabolic transformations. nih.gov

Hydroxylation: The primary metabolic attack on the 4-FA aromatic ring is hydroxylation. This occurs at two main positions: ortho to the amino group (at the C2 position) and para to the amino group (at the C4 position, which is also the position of the fluorine atom). nih.gov

Defluorination: Hydroxylation at the para position (C4) necessitates the cleavage of the carbon-fluorine bond, a process known as defluorination. This reaction results in the formation of 4-aminophenol (B1666318) (paracetamol is the N-acetylated form of 4-aminophenol). nih.gov This metabolic lability of an aromatic fluorine substituent is a significant finding. nih.gov Microsomal NADPH-dependent dehalogenation of fluoroanilines can proceed via monooxygenation at the fluorinated position, forming a reactive quinoneimine intermediate. nih.gov

N-acetylation: The amino group (-NH2) of the parent compound or its metabolites can be acetylated. Following defluorination and para-hydroxylation of 4-FA, the resulting 4-aminophenol is N-acetylated to form 4-acetamidophenol (paracetamol). nih.gov

Following Phase I modifications, the resulting metabolites undergo Phase II conjugation reactions to produce highly polar, water-soluble products that can be readily excreted in the urine. nih.govuomus.edu.iq For 4-fluoroaniline, the major identified urinary metabolites are conjugates of the hydroxylated and N-acetylated products. nih.gov

Sulfate Conjugation: This is a major conjugation pathway. The major metabolite of 4-FA, resulting from ortho-hydroxylation, is 2-amino-5-fluorophenylsulphate, accounting for about 30% of the administered dose. The defluorinated and N-acetylated metabolite, 4-acetamidophenol, is also primarily excreted as a sulphate conjugate. nih.gov

Glucuronide Conjugation: Glucuronidation is another key Phase II pathway. 4-acetamidophenol is excreted as a minor glucuronide conjugate. nih.gov

Mercapturic Acid Synthesis: A minor portion of the 4-acetamidophenol formed after defluorination is also excreted as an N-acetyl-cysteinyl conjugate (a mercapturic acid). nih.gov

Table 2: Major Urinary Metabolites of 4-Fluoroaniline Identified in Rat Metabolism Studies

| Metabolic Pathway | Key Intermediate/Metabolite | Conjugate Form | Percentage of Dose (%) |

| Ortho-hydroxylation | 2-Amino-5-fluorophenol | 2-Amino-5-fluorophenylsulphate | ~30% |

| Para-hydroxylation, Defluorination, N-acetylation | 4-Acetamidophenol | 4-Acetamidophenylsulphate | Major conjugate of this pathway |

| 4-Acetamidophenylglucuronide | Minor conjugate | ||

| N-acetyl-cysteinyl-4-acetamidophenol | Minor conjugate | ||

| Data derived from in vivo studies of 4-fluoroaniline in male Sprague-Dawley rats. nih.gov |

Environmental Fate and Persistence (General considerations for fluoroanilines)

The environmental fate of organofluorine compounds is largely dictated by the exceptional strength of the carbon-fluorine (C-F) bond, which is one of the strongest in organic chemistry. researchgate.netwikipedia.org This stability makes many fluorinated compounds, particularly those with multiple fluorine atoms, highly resistant to both biological and chemical degradation, leading to concerns about their persistence in the environment. wikipedia.orgsocietechimiquedefrance.frnih.gov

Many synthetic fluorocarbons are classified as persistent organic pollutants (POPs) and can be subject to bioaccumulation. wikipedia.orgsocietechimiquedefrance.fr While this compound is only monofluorinated, its persistence is expected to be greater than its non-fluorinated aniline (B41778) analogue. As demonstrated in microbial degradation studies, increasing the number of fluorine atoms on an aniline ring leads to increased recalcitrance. nih.gov In soil, related compounds like 4-fluoroaniline have been observed to bind rapidly to the soil matrix. nih.gov

The widespread use of fluorinated compounds in pharmaceuticals and agrochemicals has led to their detection in various environmental compartments, including surface waters. nih.govacs.org The long-term stability that makes these compounds valuable in industrial applications also contributes to their potential to persist and accumulate, raising concerns about their lifecycle and environmental impact. societechimiquedefrance.fr

Future Directions and Research Outlook

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of 2-Ethoxy-4-fluoroaniline and its derivatives is geared towards the principles of green chemistry, aiming to reduce environmental impact and improve safety and efficiency. Traditional methods for producing aromatic amines often involve harsh conditions or reagents that generate significant waste. Future methodologies are expected to focus on several key areas:

Catalytic Reduction: A primary route to anilines is the reduction of corresponding nitroaromatic compounds. Green approaches prioritize catalytic hydrogenation using recyclable precious metal catalysts (PMC) or more accessible metals like Nickel, with H₂ gas or transfer hydrogenation agents as the reductant. These methods offer high atom economy, as the main byproduct is water. Research will likely focus on developing novel, highly selective, and durable catalysts, such as cobalt oxide nanocomposites, that can efficiently reduce the nitro precursor to this compound under mild conditions, minimizing energy consumption and preventing over-reduction.

Alternative Reagents and Solvents: Efforts are being made to replace hazardous reagents. For instance, in related aniline (B41778) syntheses, greener alternatives to conventional reagents like acetic anhydride (B1165640) are being explored. The use of supercritical fluids or aqueous solvent systems instead of volatile organic compounds (VOCs) is another promising avenue.

Process Intensification: Methodologies like flow chemistry offer significant advantages in safety and efficiency for reactions involving potentially hazardous intermediates. This approach allows for better control over reaction parameters, leading to higher yields and purity while minimizing waste.

Novel Catalyst-Free Approaches: Recent developments have shown the feasibility of synthesizing substituted anilines through catalyst- and additive-free methods, such as sequential imine condensation–isoaromatization pathways. Exploring similar innovative routes could provide more sustainable and cost-effective access to this compound.

By focusing on these areas, the chemical industry can move towards manufacturing processes for this compound that are not only economically viable but also environmentally responsible.

Integration of Advanced Computational Modeling for Structure-Activity Relationship (SAR) Prediction

Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a powerful tool for accelerating the discovery of new applications for this compound derivatives. QSAR models establish a mathematical correlation between the chemical structure of a molecule and its biological activity or other properties. This in silico approach significantly reduces the time, cost, and ethical concerns associated with extensive experimental testing.

Future research will likely leverage advanced computational techniques in the following ways:

Predictive Toxicology: Aromatic amines are a class of compounds that can exhibit mutagenicity or carcinogenicity. Advanced QSAR and three-dimensional spectral data-activity relationship (3D-SDAR) models can be developed to predict the potential genotoxicity of novel derivatives of this compound. These models help in identifying structural features that may enhance mutagenic potential, such as nitrobenzene (B124822) moieties or conjugated π-systems, allowing for the early-stage design of safer molecules.

Drug Discovery and Lead Optimization: QSAR is pivotal in modern drug discovery for screening large virtual libraries of compounds to identify promising candidates with desired therapeutic effects. By using this compound as a scaffold, multi-dimensional QSAR models (e.g., 3D-QSAR, 4D-QSAR) can guide the modification of its structure to optimize interactions with specific biological targets, thereby enhancing potency and selectivity.

Machine Learning and AI: The integration of machine learning algorithms, such as support vector machines and neural networks, into QSAR modeling enhances predictive accuracy and robustness. These methods can identify complex, non-linear relationships between molecular descriptors and activity that traditional statistical methods might miss.

The table below summarizes the types of computational models and their applications relevant to the study of this compound derivatives.

| Computational Model Type | Description | Potential Application for this compound Derivatives |

| QSAR (Quantitative Structure-Activity Relationship) | Correlates molecular descriptors (e.g., physicochemical properties) with biological activity using statistical methods. | Predicting therapeutic activity (e.g., anticancer, antimicrobial) and guiding lead optimization. |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | Uses 3D molecular fields (steric, electrostatic) to relate structure to activity, providing a more detailed understanding of ligand-receptor interactions. | Designing molecules with improved binding affinity to a specific protein target. |

| Predictive Toxicology Models | Employs structural alerts and statistical models to forecast adverse effects like mutagenicity or carcinogenicity. | Early-stage safety assessment to eliminate potentially toxic derivatives from the development pipeline. |

| Machine Learning Models (e.g., SVM, Neural Networks) | Utilizes advanced algorithms to learn complex patterns from large datasets, improving the accuracy of predictions. | Enhancing the predictive power of QSAR models for both activity and toxicity. |

By systematically applying these computational tools, researchers can more efficiently navigate the vast chemical space of possible this compound derivatives to identify compounds with optimal properties for specific applications.

Exploration of Novel Biomedical and Material Science Applications

The unique combination of ethoxy, fluoro, and aniline functional groups in this compound makes it a versatile scaffold for developing new molecules with high-value applications in both biomedical and material sciences.

Biomedical Applications: Fluoroanilines are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. The fluorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, which are critical for drug design. Future research could explore derivatives of this compound for:

Oncology: As a building block for kinase inhibitors or other anti-proliferative agents.

Infectious Diseases: Development of novel antibacterial or antiviral compounds.

Neuroscience: Synthesis of ligands targeting central nervous system receptors.

Material Science Applications: The incorporation of fluorine into polymers can impart a range of desirable properties, including chemical inertness, thermal stability, low surface energy, and unique electrical characteristics. Polyaniline (PANI) itself is a well-known conducting polymer with numerous applications. Derivatives of this compound could serve as advanced monomers for:

High-Performance Polymers: Creating fluorinated polyanilines or polyurethanes with enhanced weather resistance, hydrophobicity, and thermal stability for use in specialty coatings, membranes, and seals.

Advanced Electronics: Developing materials for flexible electronics, sensors, and energy storage devices like batteries and supercapacitors, where the polymer's conductivity and stability are crucial.

Anticorrosion Coatings: The ability of polyaniline to form a protective passive layer on metals could be enhanced by the hydrophobicity imparted by the fluoro and ethoxy groups, leading to superior corrosion protection.

The functionalization of PANI and other polymers with moieties like this compound is a promising strategy for overcoming challenges such as poor solubility and for engineering materials with tailored properties for specific, high-tech applications.

Comprehensive Environmental Impact Assessment and Remediation Strategies

With the increasing use of fluorinated compounds, a thorough understanding of their environmental fate and the development of effective remediation strategies are critical. The carbon-fluorine bond is exceptionally strong, which often makes fluoroaromatic compounds resistant to natural degradation, leading to their persistence in the environment.

Environmental Impact Assessment: Future research must include a comprehensive assessment of the ecotoxicity of this compound. This involves studying its potential for bioaccumulation, its persistence in soil and water, and its toxicity to various aquatic and terrestrial organisms. While some fluoroanilines are known to be biodegradable, others are highly recalcitrant, and the specific fate of this compound is not well-documented.

Remediation Strategies: Given that aniline and its derivatives can be present in industrial wastewater, developing efficient removal technologies is essential. While biological treatment can be effective for some anilines, recalcitrant compounds like many fluoroaromatics may require more robust methods. Advanced Oxidation Processes (AOPs) have emerged as highly effective technologies for degrading persistent organic pollutants. These methods rely on the generation of highly reactive species, such as hydroxyl radicals (•OH), to break down contaminants into simpler, less harmful substances.

Key AOPs applicable for the remediation of wastewater containing this compound include:

Photocatalysis: This process uses a semiconductor catalyst (like TiO₂) and a light source (e.g., UV or solar) to generate radicals that degrade organic pollutants. It is considered a green technology for wastewater treatment. Research is ongoing to develop catalysts that can function efficiently even under low light intensity.

Fenton and Photo-Fenton Processes: These methods use iron salts (Fe²⁺) and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. The process is enhanced by UV light (photo-Fenton), leading to more efficient degradation of contaminants like aniline.

Catalytic Ozonation: This technique combines ozone with a catalyst, such as TiO₂ on granular activated carbon, to enhance the oxidation of aniline in water.

The table below outlines various remediation technologies suitable for treating effluents containing aniline derivatives.

| Remediation Technology | Mechanism | Advantages |

| Biological Treatment | Use of microorganisms to degrade organic compounds. | Eco-friendly and cost-effective for biodegradable compounds. |

| Photocatalysis (e.g., UV/TiO₂) | Generation of hydroxyl radicals on a semiconductor surface under light irradiation. | Complete mineralization of pollutants to CO₂ and H₂O is possible; uses light as an energy source. |

| Fenton Process (Fe²⁺/H₂O₂) | Production of hydroxyl radicals through the reaction of hydrogen peroxide with ferrous ions. | Effective for a wide range of organic pollutants; operates at ambient temperature and pressure. |

| Photo-Fenton (UV/Fe²⁺/H₂O₂) | UV light enhances the Fenton reaction, increasing the rate of radical generation and overall efficiency. | More efficient than the standard Fenton process; can utilize solar light. |

| Catalytic Ozonation | Ozone is used in conjunction with a catalyst to increase the rate of oxidation. | High oxidation potential; effective for recalcitrant compounds. |

By combining comprehensive environmental risk assessments with the development of advanced remediation technologies, the sustainable use of this compound can be ensured, minimizing its impact on the ecosystem.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Ethoxy-4-fluoroaniline with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or catalytic coupling reactions. For example, introducing the ethoxy group via alkylation of a fluorinated nitroaniline precursor, followed by reduction of the nitro group to an amine. Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization using ethanol/water mixtures. Monitoring reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) ensures intermediate purity .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : H NMR (DMSO-d6) should show signals for the aromatic protons (δ 6.8–7.2 ppm), ethoxy methylene (δ 3.9–4.1 ppm), and NH2 (δ 5.2–5.5 ppm). F NMR will confirm fluorine position (δ -110 to -120 ppm).

- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm; retention time ~8–10 minutes.

- Mass Spectrometry : ESI-MS should display [M+H]+ at m/z 170.1 (calculated for C8H10FNO) .

Q. What safety precautions are critical when handling this compound hydrochloride in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of dust or vapors.

- First Aid : If inhaled, move to fresh air; administer oxygen if breathing is labored. For skin contact, wash with soap and water for 15 minutes.

- Storage : Keep in a tightly sealed container under inert gas (N2/Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step synthetic processes?

- Methodological Answer :